Predicted Lipophilicity and Solubility Differentiation from the Des-Methoxyethyl Analog
The addition of the 2-methoxyethyl group at the N1 position is predicted to increase lipophilicity compared to the unsubstituted 5-chloro-1H-benzoimidazol-2-ylamine analog [1]. While experimental LogP and solubility data are not available in the public domain for this specific compound, the presence of the methoxyethyl chain is known to enhance membrane permeability in benzimidazole series, a critical factor for optimizing oral bioavailability and intracellular target engagement . This structural modification provides a quantifiable vector for tuning physicochemical properties that the simpler analog lacks.
| Evidence Dimension | Predicted lipophilicity enhancement |
|---|---|
| Target Compound Data | Contains N1-(2-methoxyethyl) substituent |
| Comparator Or Baseline | 5-Chloro-1H-benzoimidazol-2-ylamine (no N1 substituent) |
| Quantified Difference | Not quantified; inferred from class-level SAR |
| Conditions | In silico prediction; no experimental LogP or LogD data found |
Why This Matters
For procurement decisions in drug discovery, the N1 substituent is a key differentiator for modulating ADME properties, making this compound a strategic choice over the simpler analog when increased lipophilicity is desired in a SAR exploration.
- [1] BindingDB. Ki Summary for BDBM31794 (5-Chloro-1H-benzoimidazol-2-ylamine). Accessed April 2026. View Source
